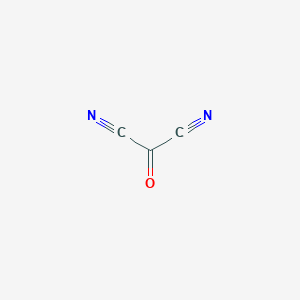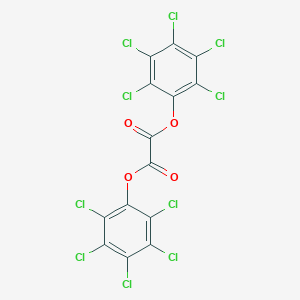
Bis(pentachlorophenyl) oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentachlorophenyl) oxalate (BCPO) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform, benzene, and toluene. BCPO is a highly sensitive and efficient chemiluminescent reagent that can be used in a variety of applications, including analytical chemistry, biochemistry, and environmental science.
Mecanismo De Acción
The chemiluminescent properties of Bis(pentachlorophenyl) oxalate are due to its ability to undergo a chemical reaction with hydrogen peroxide in the presence of a catalyst such as horseradish peroxidase. This reaction produces a highly reactive intermediate that undergoes a series of reactions, resulting in the emission of light. The mechanism of action of Bis(pentachlorophenyl) oxalate is complex and has been the subject of extensive research.
Biochemical and Physiological Effects:
Bis(pentachlorophenyl) oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. Bis(pentachlorophenyl) oxalate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These effects have important implications for the use of Bis(pentachlorophenyl) oxalate in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(pentachlorophenyl) oxalate has several advantages for use in scientific research. It is highly sensitive and efficient, allowing for the detection of low levels of compounds. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to the use of Bis(pentachlorophenyl) oxalate. It can be toxic to cells and can interfere with certain enzymatic reactions, making it unsuitable for some experimental systems.
Direcciones Futuras
There are several future directions for research on Bis(pentachlorophenyl) oxalate. One area of interest is the development of new synthetic methods for Bis(pentachlorophenyl) oxalate that are more efficient and environmentally friendly. Another area of research is the development of new applications for Bis(pentachlorophenyl) oxalate, including its use in imaging and diagnostic techniques. Finally, there is a need for further research into the biochemical and physiological effects of Bis(pentachlorophenyl) oxalate to better understand its potential toxicity and to develop strategies to mitigate its effects.
Métodos De Síntesis
The synthesis of Bis(pentachlorophenyl) oxalate is a multi-step process that involves the reaction of pentachlorophenol with oxalyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain pure Bis(pentachlorophenyl) oxalate. The synthesis of Bis(pentachlorophenyl) oxalate is a complex process that requires careful attention to detail and safety precautions.
Aplicaciones Científicas De Investigación
Bis(pentachlorophenyl) oxalate has been widely used in scientific research due to its unique chemiluminescent properties. It is commonly used as a reagent in analytical chemistry to detect the presence of various compounds, including amino acids, proteins, and nucleic acids. Bis(pentachlorophenyl) oxalate has also been used in biochemistry to study enzyme kinetics and to detect reactive oxygen species in biological systems.
Propiedades
Número CAS |
1173-75-7 |
|---|---|
Nombre del producto |
Bis(pentachlorophenyl) oxalate |
Fórmula molecular |
C14Cl10O4 |
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentachlorophenyl) oxalate |
InChI |
InChI=1S/C14Cl10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 |
Clave InChI |
OXTSSJOQCJZYLA-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
1173-75-7 |
Sinónimos |
Oxalic acid bis(pentachlorophenyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



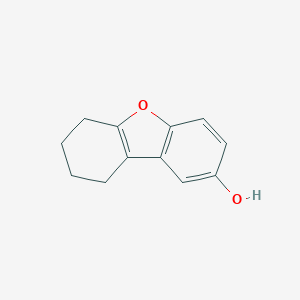

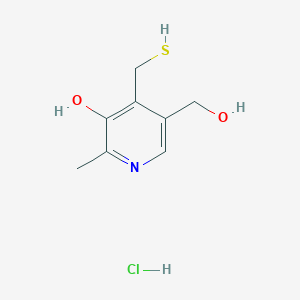
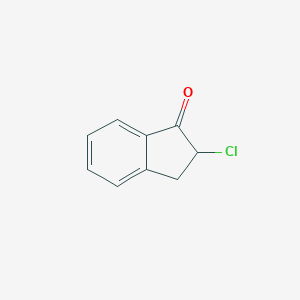
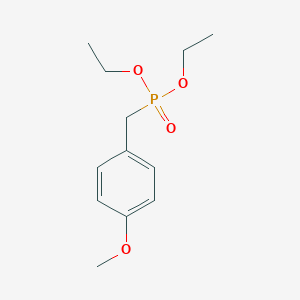
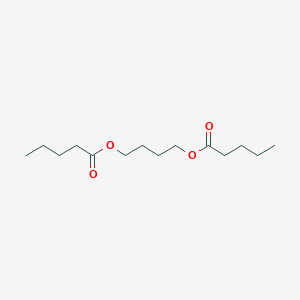
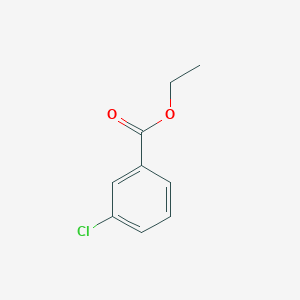


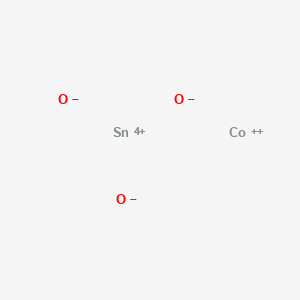
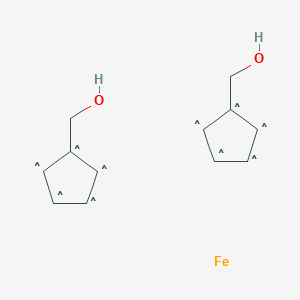
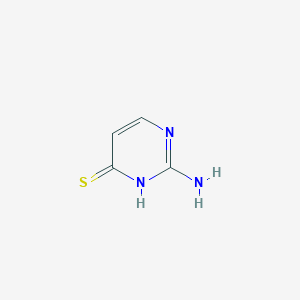
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
